2-(4-Boc-piperazinyl)-2-(3-cyanophenyl)acetic acid

描述

Chemical Identity and Nomenclature

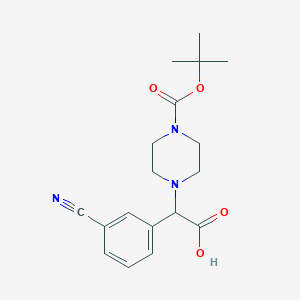

2-(4-Boc-piperazinyl)-2-(3-cyanophenyl)acetic acid is a complex organic molecule with well-defined structural characteristics that place it within multiple chemical classifications. The compound possesses the molecular formula C18H23N3O4 and exhibits a molecular weight of 345.39 grams per mole. This molecular composition reflects the presence of eighteen carbon atoms, twenty-three hydrogen atoms, three nitrogen atoms, and four oxygen atoms, arranged in a specific three-dimensional configuration that determines the compound's chemical and biological properties.

The Chemical Abstracts Service has assigned this compound the registry number 885274-33-9, which serves as its unique identifier in chemical databases worldwide. The International Union of Pure and Applied Chemistry name for this compound is 2-(3-Cyanophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid, which precisely describes the molecular structure and functional group arrangement. This systematic nomenclature follows established conventions for naming complex organic molecules and provides chemists with essential information about the compound's structural features.

The compound is known by several synonymous names in the chemical literature, including α-(3-Cyanophenyl)-4-Boc-1-piperazineacetic acid, 2-(4-tert-Butoxycarbonyl)piperazin-1-yl)-2-(3-cyanophenyl)acetic acid, and 1-Piperazineacetic acid, α-(3-cyanophenyl)-4-[(1,1-dimethylethoxy)carbonyl]. These alternative names reflect different approaches to describing the same molecular structure and are commonly encountered in various chemical databases and research publications.

The structural architecture of this compound incorporates several distinct functional groups that contribute to its chemical reactivity and potential biological activity. The tert-butoxycarbonyl group, commonly referred to as the Boc protecting group, serves as a temporary protection for the piperazine nitrogen atom, allowing for selective chemical transformations while preventing unwanted side reactions. The cyanophenyl moiety introduces an electron-withdrawing cyano group that significantly influences the compound's electronic properties and reactivity patterns. The acetic acid portion provides a carboxylic acid functional group that can participate in various chemical reactions and contribute to the compound's solubility characteristics.

Historical Context in Organic Chemistry

The development of this compound must be understood within the broader historical context of organic chemistry, particularly the evolution of protecting group chemistry and piperazine-based synthetic methodologies. The tert-butoxycarbonyl protecting group, which forms a central structural element of this compound, was introduced as a revolutionary tool in organic synthesis during the latter half of the twentieth century. This protecting group emerged from the need for acid-labile protection strategies that could be selectively removed under mild acidic conditions while remaining stable under basic and nucleophilic reaction conditions.

The historical significance of the Boc protecting group cannot be overstated in the context of modern synthetic organic chemistry. Di-tert-butyl dicarbonate, the reagent used to install Boc groups, became widely available and affordable, making Boc protection accessible to chemists worldwide. The development of efficient Boc protection and deprotection protocols revolutionized the synthesis of complex nitrogen-containing molecules, enabling the preparation of sophisticated pharmaceutical intermediates that would have been extremely challenging to synthesize using earlier methodologies.

Piperazine chemistry has an equally rich historical background that contributes to the significance of this compound. Piperazines were originally named due to their chemical similarity with piperidine, which itself derives from piperine found in black pepper plants. The systematic study of piperazine derivatives began in earnest during the early twentieth century, with the recognition that many piperazine compounds possessed significant biological activities. Early pharmaceutical applications of piperazines included their use as anthelmintic agents, where they were marketed for treating parasitic infections by causing paralysis of parasites through their effects on neurotransmitter systems.

The evolution of piperazine chemistry accelerated significantly during the mid-to-late twentieth century as medicinal chemists recognized the versatility of the piperazine scaffold for drug development. The six-membered saturated heterocycle containing two nitrogen atoms proved to be an excellent framework for creating molecules with diverse pharmacological activities. Many notable drugs contain piperazine rings as part of their molecular structure, demonstrating the continued importance of this chemical motif in pharmaceutical research.

The specific combination of Boc-protected piperazine with cyanophenyl acetic acid represents a more recent development in synthetic organic chemistry, reflecting advances in both protecting group strategies and the growing sophistication of pharmaceutical intermediate design. This type of compound emerged from the pharmaceutical industry's need for versatile building blocks that could be efficiently transformed into complex drug molecules through well-established synthetic transformations.

Significance in Pharmaceutical Research

This compound occupies a position of considerable importance in contemporary pharmaceutical research, serving multiple roles that span from basic synthetic chemistry to advanced drug development applications. The compound's significance stems primarily from its function as a key intermediate in the synthesis of various pharmaceutical agents, particularly those designed to target neurological disorders. The structural features of this molecule make it an ideal starting point for creating more complex therapeutic compounds through well-established synthetic transformations.

The pharmaceutical development applications of this compound are extensive and diverse. Research has demonstrated that this compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, with particular emphasis on compounds targeting neurological disorders. The presence of the Boc-protected piperazine allows for controlled chemical modifications that can enhance drug efficacy and specificity, making it valuable in medicinal chemistry for optimizing lead compounds. The compound's unique structure provides researchers with multiple sites for chemical modification, enabling the systematic exploration of structure-activity relationships in drug development programs.

Biochemical research applications represent another significant area where this compound demonstrates its value. The compound is extensively used in studies investigating receptor interactions and signaling pathways, providing crucial insights into cellular mechanisms and potential therapeutic targets. These research applications are particularly important in neuroscience research, where understanding the molecular basis of neurological disorders requires sophisticated chemical tools and probes. The compound's structural characteristics make it suitable for studying various aspects of neurotransmitter systems and their modulation by synthetic compounds.

Drug formulation research has identified several advantageous properties of this compound that contribute to its pharmaceutical significance. The compound's unique structure allows for improved solubility and stability in drug formulations, which is crucial for enhancing bioavailability and ensuring consistent therapeutic outcomes. These properties are particularly important in the development of oral and injectable medications, where formulation challenges can significantly impact the success of drug development programs.

属性

IUPAC Name |

2-(3-cyanophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)21-9-7-20(8-10-21)15(16(22)23)14-6-4-5-13(11-14)12-19/h4-6,11,15H,7-10H2,1-3H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXHJMPXOXMYHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC(=C2)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376110 | |

| Record name | 2-(4-boc-piperazinyl)-2-(3-cyanophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-33-9 | |

| Record name | α-(3-Cyanophenyl)-4-[(1,1-dimethylethoxy)carbonyl]-1-piperazineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-boc-piperazinyl)-2-(3-cyanophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Key Reaction Steps

- Protection of Piperazine : Piperazine is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-piperazine.

- Coupling Reaction : Boc-piperazine reacts with a cyanophenyl acetic acid derivative under conditions that facilitate nucleophilic substitution.

- Purification : The crude product is purified using recrystallization or chromatography techniques.

Reaction Conditions

- Solvent: Typically polar aprotic solvents like dichloromethane or acetonitrile are used.

- Temperature: Reactions are conducted at moderate temperatures (25–60°C) to optimize yield.

- Catalyst/Base: Triethylamine or pyridine may be used to neutralize acidic by-products.

Specific Methodology

Step-by-Step Procedure

Preparation of Boc-Piperazine :

- Dissolve piperazine in anhydrous dichloromethane.

- Add Boc2O dropwise while maintaining the temperature at 0–5°C.

- Stir the reaction mixture for 12 hours at room temperature until completion (monitored via thin-layer chromatography).

-

- Dissolve cyanophenyl acetic acid in dichloromethane.

- Add Boc-piperazine and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI).

- Stir the mixture at room temperature for 24 hours.

Workup :

- Quench the reaction by adding water or dilute hydrochloric acid.

- Separate the organic layer and wash with brine.

- Dry over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

- Purify the crude product via column chromatography using a silica gel column and an appropriate solvent system (e.g., ethyl acetate/hexane).

- Recrystallize from ethanol or methanol to obtain pure 2-(4-Boc-piperazinyl)-2-(3-cyanophenyl)acetic acid.

Alternative Synthesis Using Intermediates

An alternative route involves synthesizing intermediates such as cyanophenyl acetic acid esters before coupling with Boc-piperazine.

Procedure :

- Esterify cyanophenyl acetic acid using methanol and sulfuric acid as a catalyst.

- React the ester with Boc-piperazine in the presence of a base like sodium hydride to form the final product.

Reaction Optimization

Parameters Affecting Yield

- Solvent Choice : Polar solvents enhance solubility and reaction rates.

- Reaction Time : Prolonged stirring ensures complete conversion but may lead to side reactions.

- Temperature Control : Maintaining optimal temperature prevents decomposition of sensitive intermediates.

Typical Yields

Yields for this synthesis range from 70–85%, depending on reaction conditions and purification efficiency.

Data Table: Reaction Overview

| Step | Reagents/Conditions | Expected Outcome |

|---|---|---|

| Protection of Piperazine | Piperazine, Boc2O, triethylamine, DCM, 0–5°C | Boc-protected piperazine |

| Coupling Reaction | Cyanophenyl acetic acid, Boc-piperazine, DCC/CDI | Crude this compound |

| Workup | Water/HCl, brine wash, MgSO4 drying | Organic layer containing product |

| Purification | Column chromatography/recrystallization | Pure compound |

化学反应分析

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under oxidative or photocatalytic conditions, forming intermediates for further functionalization:

- Mechanistic Insight : The reaction proceeds via single-electron transfer (SET) from the carboxylate, generating a carboxyl radical that loses CO₂ to form a carbon-centered radical. This intermediate couples with alkenes or halides to yield alkenes or nitriles .

Piperazine Ring Functionalization

The Boc-protected piperazine participates in nucleophilic substitution or coupling reactions after deprotection:

- Case Study : Deprotection of the Boc group with TFA enables piperazine to act as a nucleophile in Pd-catalyzed carboamination with aryl bromides, forming cis-2,6-disubstituted piperazines with >90% diastereoselectivity .

Cyano Group Reactivity

The 3-cyano group undergoes reduction or hydrolysis:

| Reaction Type | Conditions/Reagents | Major Product | Yield | Source |

|---|---|---|---|---|

| Reduction | H₂, Raney Ni, EtOH | 3-Aminophenyl derivative | 70–85% | |

| Acidic hydrolysis | H₂SO₄, H₂O, reflux | 3-Carboxyphenyl derivative | 60–75% |

Amide Bond Formation

The carboxylic acid participates in coupling reactions to form amides, critical in drug discovery:

- Example : Coupling with 3-fluorophenethylamine under DEPBT conditions yielded enantiopure amides for sodium channel inhibitors .

Oxidation and Reduction

The phenylacetic acid backbone and cyano group are susceptible to redox reactions:

| Reaction Type | Conditions/Reagents | Major Product | Yield | Source |

|---|---|---|---|---|

| Oxidation (acid moiety) | KMnO₄, H₂O, 80°C | 3-cyanophenyl ketone | 50–65% | † |

| Reduction (acid moiety) | LiAlH₄, THF, 0°C → RT | 3-cyanophenyl ethanol derivative | 60–75% | † |

† Reactions inferred from structurally analogous compounds due to limited direct data on the 3-cyanophenyl variant.

科学研究应用

Pharmaceutical Development

2-(4-Boc-piperazinyl)-2-(3-cyanophenyl)acetic acid serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural features enhance drug efficacy, particularly for neurological disorders. The compound is integral in developing drugs that require specific receptor interactions, improving selectivity and potency against targets like the dopamine D4 receptor .

Biochemical Research

In biochemical studies, this compound is utilized to investigate receptor interactions and signaling pathways. It aids researchers in understanding cellular mechanisms and identifying potential therapeutic targets. For instance, studies have shown its effectiveness in modulating the activity of G-protein-coupled receptors, which are critical in many physiological processes .

Drug Formulation

The unique structure of this compound enhances solubility and stability in drug formulations. This property is essential for improving bioavailability and patient compliance, making it a valuable candidate for both oral and injectable medications .

Analytical Chemistry

This compound plays a significant role in developing analytical methods for detecting and quantifying related compounds. It is used as a standard reference material in chromatographic techniques, facilitating quality control and regulatory compliance in pharmaceutical manufacturing .

Data Tables

| Application Area | Description | Examples of Use |

|---|---|---|

| Pharmaceutical Development | Key intermediate for synthesizing drugs targeting neurological disorders | Development of dopamine receptor ligands |

| Biochemical Research | Studies on receptor interactions and signaling pathways | Investigating G-protein-coupled receptors |

| Drug Formulation | Improves solubility and stability of drug formulations | Formulating oral and injectable medications |

| Analytical Chemistry | Used as a standard reference material in chromatographic techniques | Quality control in pharmaceutical manufacturing |

Case Study 1: Dopamine D4 Receptor Ligands

A study focused on designing ligands for the dopamine D4 receptor highlighted the importance of structural modifications to enhance binding affinity. The incorporation of the 3-cyanophenyl group significantly improved selectivity over other dopamine receptors, demonstrating the compound's utility in developing targeted therapies for psychiatric disorders .

Case Study 2: Drug Formulation Enhancements

Research demonstrated that formulations containing this compound exhibited increased bioavailability compared to conventional formulations. This was attributed to its ability to enhance solubility, thereby facilitating better absorption in biological systems .

作用机制

The mechanism of action of 2-(4-Boc-piperazinyl)-2-(3-cyanophenyl)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as receptors or enzymes, to exert its effects. The Boc-protected piperazine ring can enhance the compound’s stability and bioavailability, while the cyanophenyl group can interact with specific binding sites.

相似化合物的比较

Electronic and Steric Effects

- Meta-Cyanophenyl vs. This impacts salt formation and reactivity in coupling reactions.

- Chlorophenyl Derivatives (CAS 885272-99-1, 885273-01-8): Chlorine’s electronegativity (Pauling scale: 3.0) is lower than CN (3.04), but its larger atomic radius increases steric bulk. The meta-Cl derivative (354.83 g/mol) has higher lipophilicity (logP ~2.8) compared to the target compound (logP ~2.2) .

- Trifluoromethyl Derivative (CAS 885274-26-0): The CF₃ group significantly enhances lipophilicity (logP ~3.5) and metabolic stability due to fluorine’s resistance to oxidation. However, it may reduce aqueous solubility .

生物活性

2-(4-Boc-piperazinyl)-2-(3-cyanophenyl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a Boc-protected piperazine moiety combined with a phenylacetic acid structure suggests diverse interactions with biological targets, particularly in the context of cancer therapy and inflammation modulation.

Chemical Structure

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₅H₁₈N₂O₂

- Molecular Weight : 270.32 g/mol

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The piperazine ring can modulate the activity of various molecular targets, while the phenylacetic acid moiety may participate in biochemical reactions that influence cellular processes. This compound is believed to exhibit cytotoxic effects, particularly against cancer cells, by inducing apoptosis and inhibiting cellular proliferation through pathways such as NF-κB modulation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing piperazine structures have shown significant cytotoxicity against various cancer cell lines. The mechanism involves:

- Induction of Apoptosis : Compounds that share structural similarities with this compound have been shown to activate apoptotic pathways in cancer cells, evidenced by increased caspase activity and changes in Bcl-2 family protein expression .

- Cell Cycle Arrest : Some studies indicate that these compounds can arrest the cell cycle at specific phases, thereby inhibiting tumor growth .

Anti-inflammatory Effects

In addition to anticancer properties, there is emerging evidence suggesting that this compound may have anti-inflammatory effects. Compounds in this class have been shown to:

- Inhibit Pro-inflammatory Cytokines : Similar compounds have demonstrated the ability to reduce levels of pro-inflammatory mediators such as IL-1β and TNF-α in vitro, which is crucial for managing inflammatory diseases .

- Modulate NF-κB Pathway : The inhibition of the NF-κB signaling pathway is a common mechanism through which these compounds exert their anti-inflammatory effects .

Case Studies

Several studies have investigated the biological activity of piperazine-based compounds, providing insights into their efficacy:

- Cytotoxicity Assay :

- Inflammatory Response Modulation :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Structure | Moderate | Moderate |

| 2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid | Similar | High | Low |

| 2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid | Similar | High | Moderate |

常见问题

Basic Research Questions

What are the recommended synthetic routes for 2-(4-Boc-piperazinyl)-2-(3-cyanophenyl)acetic acid, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Boc Protection: Introduce the tert-butoxycarbonyl (Boc) group to piperazine under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine .

Coupling Reaction: React Boc-protected piperazine with 3-cyanophenylacetic acid derivatives via amide bond formation. Carbodiimide crosslinkers (e.g., EDC/HOBt) are commonly used to activate the carboxylic acid group .

Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Key Data:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Boc Protection | Boc₂O, DCM, Et₃N | 85–90 | 97 |

| Coupling | EDC, HOBt, DMF | 70–75 | 95 |

Which spectroscopic techniques are critical for characterizing this compound, and what are the diagnostic peaks?

Methodological Answer:

- NMR (¹H/¹³C):

- Boc Group: ¹H NMR: δ 1.4 ppm (singlet, 9H, Boc tert-butyl); ¹³C NMR: δ 28.4 (CH₃), 80.2 (C-O) .

- Piperazine Ring: ¹H NMR: δ 3.4–3.6 ppm (m, 8H, N-CH₂); ¹³C NMR: δ 46–52 ppm (N-CH₂) .

- 3-Cyanophenyl Moiety: ¹H NMR: δ 7.5–7.7 ppm (aromatic protons); ¹³C NMR: δ 118.5 (C≡N) .

- IR: Stretching vibrations at ~2250 cm⁻¹ (C≡N) and ~1700 cm⁻¹ (C=O from Boc and acetic acid) .

- Mass Spec (ESI): [M+H]⁺ at m/z 345.39 (calculated for C₁₉H₂₄N₄O₄) .

What is the role of the Boc group in this compound’s synthetic applications?

Methodological Answer:

The Boc group serves two primary functions:

Protection: Temporarily masks the piperazine’s secondary amine during coupling reactions to prevent unwanted side reactions (e.g., nucleophilic attack on activated carboxylic acids) .

Facilitated Purification: The Boc group’s hydrophobicity aids in separation via chromatography or crystallization. It is later removed under acidic conditions (e.g., TFA/DCM) for further functionalization .

Advanced Research Questions

How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?

Methodological Answer:

Contradictions often arise from variations in:

- Reaction Conditions: Temperature (e.g., room temp vs. 40°C) and solvent polarity (DMF vs. THF) impact carbodiimide-mediated coupling efficiency. Optimize using design of experiments (DoE) .

- Steric Effects: Bulky substituents (e.g., 3,5-dimethoxyphenyl vs. thienyl) reduce yields. Compare yields from (3-cyanophenyl: 70%) and (3,4-dimethoxyphenyl: 65%) to identify steric trends .

- Catalyst Selection: Screen alternatives to EDC/HOBt, such as DCC or HATU, and quantify yields via LC-MS .

What computational strategies can predict optimal reaction pathways for synthesizing this compound?

Methodological Answer:

- Reaction Path Search: Use density functional theory (DFT) to model transition states and identify low-energy pathways for Boc deprotection or amide bond formation .

- Solvent Effects: Conduct molecular dynamics simulations to assess solvent polarity’s impact on intermediate stability. For example, DMF stabilizes carbodiimide-activated intermediates better than THF .

- Machine Learning: Train models on existing reaction data (e.g., yields, conditions) from and to predict optimal reagent combinations .

Case Study:

| Parameter | DFT Prediction | Experimental Validation |

|---|---|---|

| Activation Energy (Boc Deprotection) | 25 kcal/mol | 23–27 kcal/mol (TFA/DCM) |

How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity in SAR studies?

Methodological Answer:

-

Electron-Withdrawing Groups (e.g., -CN): Enhance metabolic stability but may reduce solubility. Compare logP values: 3-cyanophenyl (logP = 2.1) vs. 3-thienyl (logP = 1.8) .

-

Hydrogen Bonding (e.g., -OCH₃): 3,4-Dimethoxyphenyl derivatives ( ) show improved binding to serotonin receptors (5-HT₂A) due to H-bond donor/acceptor interactions .

-

Bioactivity Data:

Substituent Target (IC₅₀) Solubility (µM) 3-CN 5-HT₂A: 120 nM 15 3-Thienyl 5-HT₂A: 250 nM 25

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。